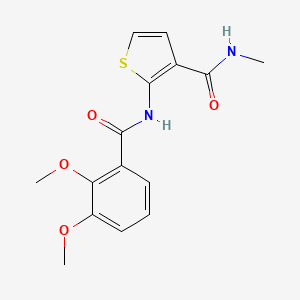
2-(2,3-dimethoxybenzamido)-N-methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,3-dimethoxybenzamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has a carboxamide group (-CONH2), a benzamido group (a benzene ring attached to an amide group), and two methoxy groups (-OCH3) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Techniques like NMR spectroscopy and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiophene ring, the amide groups, and the methoxy groups. The thiophene ring is aromatic and relatively stable but can undergo electrophilic aromatic substitution reactions. The amide groups could participate in various reactions, such as hydrolysis or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. Its chemical stability would be influenced by factors like temperature, pH, and the presence of other reactive species .Applications De Recherche Scientifique
Antitumor and Antiproliferative Activities
Research has focused on the synthesis and evaluation of benzamido derivatives, including those related to 2-(2,3-dimethoxybenzamido)-N-methylthiophene-3-carboxamide, for their antitumor and antiproliferative activities. For instance, compounds displaying potent cytotoxic activities against cancer cell lines have been developed, providing insights into new potential treatments for cancer. Specifically, studies on amine, amino acid, and dipeptide-coupled benzamides have shown significant cytotoxic activity against breast and liver cancer cell lines, suggesting the potential for these compounds in cancer therapy (Youssef et al., 2020).
Antimicrobial Applications
Another area of interest is the antimicrobial properties of thiophene carboxamide derivatives. Synthesis and docking studies have been conducted to explore their effectiveness against various microbial strains. This research contributes to the development of new antimicrobial agents that could be used to combat resistant bacterial infections (Talupur et al., 2021).
Conformational Analysis and Molecular Design
The conformational preferences of furan- and thiophene-based arylamides have been studied to understand their structural behavior, which is crucial for designing foldamer structures. These studies provide valuable insights into the forces that modulate the conformational flexibility of these compounds, aiding in the prediction and design of foldamer structures with specific properties (Galan et al., 2013).
Synthesis and Characterization of Novel Compounds
Efforts have been made to synthesize and characterize new compounds with potential pharmaceutical applications. For example, the synthesis of novel benzodifuranyl derivatives as anti-inflammatory and analgesic agents showcases the versatility of benzamido derivatives in creating compounds with desired biological activities (Abu‐Hashem et al., 2020).
Neuroleptic Drug Interactions
The interactions of neuroleptic drugs with norepinephrine alpha receptor binding sites in the brain have been studied, revealing the potential of certain benzamido derivatives in modulating neurological pathways. This research offers insights into the development of drugs with minimized side effects for treating psychiatric disorders (Peroutka et al., 1977).
Mécanisme D'action
Target of Action
Similar compounds, such as benzamides, have been widely used in medical, industrial, biological, and potential drug industries . They have been associated with various biological activities, including anti-tumor, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
It’s worth noting that benzamides, a class of compounds to which this compound belongs, have been shown to exhibit a wide range of biological activities . The mode of action of these compounds often involves interactions with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, some benzamides have been shown to inhibit cyclooxygenase (COX) enzymes, which catalyze prostaglandin biosynthesis through arachidonic acid .
Result of Action
Similar compounds have been associated with various biological activities, including antioxidant and antibacterial activities .
Propriétés
IUPAC Name |
2-[(2,3-dimethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-16-13(18)10-7-8-22-15(10)17-14(19)9-5-4-6-11(20-2)12(9)21-3/h4-8H,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUBPQMUHHLKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
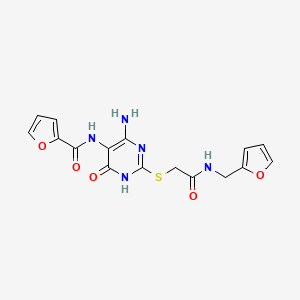


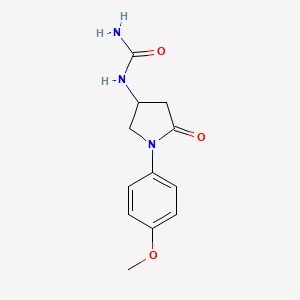
![1-Fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2954184.png)
![7-(2-Chloropropanoyl)-2-methyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2954186.png)
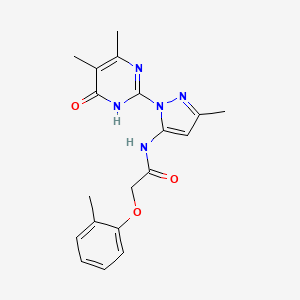
![2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine](/img/structure/B2954188.png)
![3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid](/img/structure/B2954189.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2954192.png)
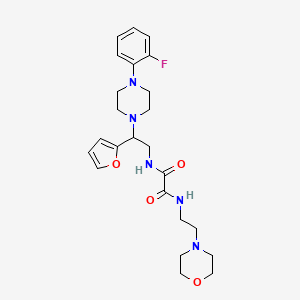
![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2954196.png)
![N-[5-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2954198.png)
